
CID 78062156
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Identifier 78062156 is a chemical entity with significant interest in various scientific fields
Métodos De Preparación
The preparation of the compound identified by the Chemical Identifier 78062156 involves specific synthetic routes and reaction conditions. The synthesis typically begins with the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is stirred, dissolved, and allowed to react. This process is crucial for achieving the desired chemical structure and properties . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
The compound identified by the Chemical Identifier 78062156 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups and enhanced properties .
Aplicaciones Científicas De Investigación
The compound identified by the Chemical Identifier 78062156 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes and as a catalyst in certain reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for investigating molecular mechanisms. In medicine, the compound is being explored for its therapeutic potential in treating specific diseases and conditions. In industry, it is utilized in the production of advanced materials and as a component in specialized manufacturing processes .
Mecanismo De Acción
The mechanism of action of the compound identified by the Chemical Identifier 78062156 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic strategies .
Comparación Con Compuestos Similares
When compared to similar compounds, the compound identified by the Chemical Identifier 78062156 stands out due to its unique chemical structure and properties. Similar compounds include those with analogous functional groups and reactivity patterns, but the specific arrangement of atoms in the compound identified by the Chemical Identifier 78062156 gives it distinct characteristics. This uniqueness makes it particularly valuable for certain applications and research areas .
Conclusion
The compound identified by the Chemical Identifier 78062156 is a versatile and valuable chemical entity with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and interest in various fields.
Propiedades
Fórmula molecular |
CaGa2 |
|---|---|
Peso molecular |
179.52 g/mol |
InChI |
InChI=1S/Ca.2Ga |
Clave InChI |
IMBSJWRDKFMVRH-UHFFFAOYSA-N |
SMILES canónico |
[Ca].[Ga].[Ga] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


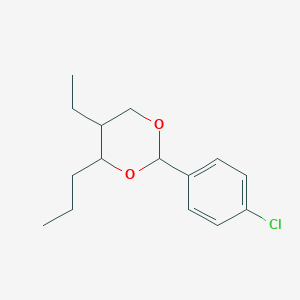
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
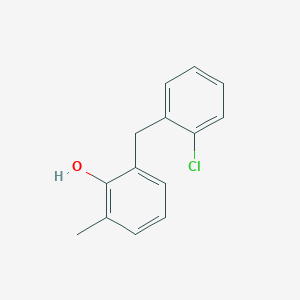

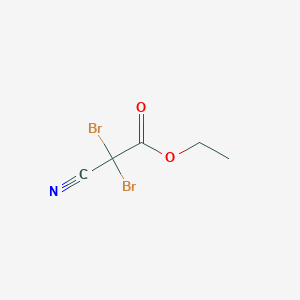
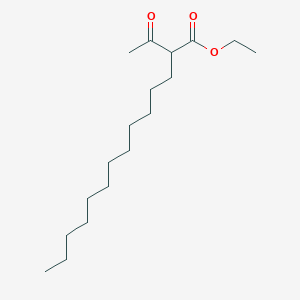
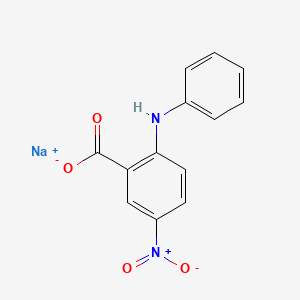

![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
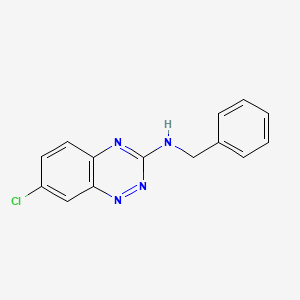
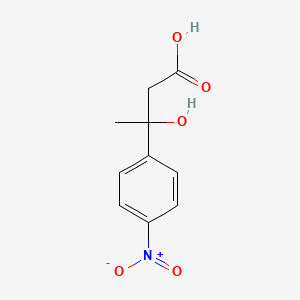

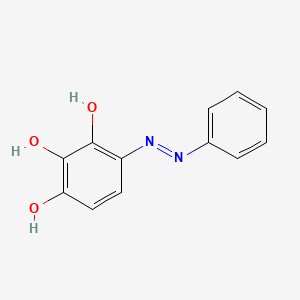
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)
